molecular formula C20H23BN2O4S B12962472 1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-6-amine

1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-6-amine

Cat. No.: B12962472
M. Wt: 398.3 g/mol
InChI Key: HPCXGTZIANIHDN-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-6-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a phenylsulfonyl group, a dioxaborolan group, and an indole moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-6-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis or other methods involving cyclization of appropriate precursors.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions using reagents such as phenylsulfonyl chloride.

    Attachment of the Dioxaborolan Group: The dioxaborolan group is attached through borylation reactions, often using boronic acids or esters under palladium-catalyzed conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-6-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or boron groups are replaced by other functional groups.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dichloromethane or tetrahydrofuran. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-6-amine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules and in cross-coupling reactions.

    Biology: It is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-6-amine involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The indole moiety may interact with various receptors or enzymes, modulating their activity. The dioxaborolan group can participate in boron-mediated reactions, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-6-amine can be compared with other similar compounds, such as:

    1-(Phenylsulfonyl)-1H-indole: Lacks the dioxaborolan group, making it less versatile in boron-mediated reactions.

    3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Lacks the phenylsulfonyl group, affecting its electrophilic properties.

    1-(Phenylsulfonyl)-3-bromo-1H-indole: Contains a bromine atom instead of the dioxaborolan group, leading to different reactivity in substitution reactions.

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.

Properties

Molecular Formula

C20H23BN2O4S

Molecular Weight

398.3 g/mol

IUPAC Name

1-(benzenesulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-6-amine

InChI

InChI=1S/C20H23BN2O4S/c1-19(2)20(3,4)27-21(26-19)17-13-23(18-12-14(22)10-11-16(17)18)28(24,25)15-8-6-5-7-9-15/h5-13H,22H2,1-4H3

InChI Key

HPCXGTZIANIHDN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC(=C3)N)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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